REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[O:19]1[CH:23]=[CH:22][C:21]([C:24]2[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=2)=[CH:20]1.[F:32][C:33]([Si](C)(C)C)([F:35])[F:34].Cl>C1COCC1>[F:32][C:33]([F:35])([F:34])[CH:28]([C:27]1[CH:30]=[CH:31][C:24]([C:21]2[CH:22]=[CH:23][O:19][CH:20]=2)=[CH:25][CH:26]=1)[OH:29] |f:0.1|
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Name
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|
Quantity
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0.024 mL
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Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
410 mg
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Type
|
reactant
|
Smiles
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O1C=C(C=C1)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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423 μL
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Type
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reactant
|
Smiles
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FC(F)(F)[Si](C)(C)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
|
5 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
The product was extracted with ethyl acetate (3×50 ml)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated
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Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
FC(C(O)C1=CC=C(C=C1)C1=COC=C1)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |